5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Overview
Description
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is an intermediate used in the synthesis of β-secretase (BACE) inhibitors . It’s a unique chemical with the molecular weight of 230.15 .
Synthesis Analysis
The synthesis of this compound involves several steps. One well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride . Another method involves the use of trifluoromethyl-containing building blocks .Molecular Structure Analysis
The molecular structure of this compound is complex. Single crystal X-ray studies have revealed structural differences in its complexes .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. It’s used as an intermediate in the synthesis of several crop-protection products . Hazardous reactions include the production of monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen fluoride .Physical and Chemical Properties Analysis
This compound is a solid compound . All isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .Scientific Research Applications
Synthesis and Chemical Reactions
Cyclisation Catalyst : Trifluoromethanesulfonic (triflic) acid, related to the family of compounds including 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, acts as an excellent catalyst for inducing cyclisation of homoallylic sulfonamides to pyrrolidines. This process favors the formation of pyrrolidines or homopiperidines over piperidines, demonstrating its utility in the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Structural Analysis : The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a compound structurally similar to this compound, reveals a water-bridged hydrogen-bonding dimer. This structure is further linked into a two-dimensional sheet, showcasing the significance of trifluoromethyl groups in determining molecular packing and interactions (Ye & Tanski, 2020).
Trifluoromethyl-substituted Pyridines and Quinolines : A study outlines rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. These methods involve the introduction of the trifluoromethyl group by fluorination of carboxylic acids or displacement of halogens, illustrating the versatility of trifluoromethyl compounds in organic synthesis (Cottet et al., 2003).
Applications in Coordination Chemistry and Material Science
Luminescent Properties : A study on d(10) coordination polymers based on a tetracarboxylic acid ligand incorporating a triazole group revealed improved catalytic activity and photoluminescence properties. This highlights the role of pyridine derivatives in developing functional materials with specific electronic and optical properties (Wang et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The major use of 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It’s expected that many novel applications of this compound will be discovered in the future .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-1-4-5(14-7)3-6(13-4)8(15)16/h1-3,13H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLZZXXQIDHNFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723330 | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920979-05-1 | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920979-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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